

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid IUPAC name

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Compound of Interest

Compound Name: 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

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An In-depth Technical Guide to **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid**. This molecule represents a critical scaffold in modern pharmacology, leveraging the unique chemical and biological attributes of the 1,2,4-triazole heterocycle.

Introduction and Strategic Importance

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a bifunctional organic compound featuring a rigid benzoic acid group connected to a pharmacologically active 1,2,4-triazole ring via a flexible methylene linker. Its strategic importance in drug discovery stems from the established role of the 1,2,4-triazole moiety as a potent pharmacophore. This five-membered heterocycle is a cornerstone in the design of numerous therapeutic agents, primarily due to its ability to engage in hydrogen bonding, coordinate with metal ions in enzyme active sites, and serve as a bioisostere for other functional groups.

The triazole ring, particularly the nitrogen atoms at positions 2 and 4, is crucial for the activity of non-steroidal aromatase inhibitors, where it chelates the heme iron atom of the cytochrome P450 enzyme active site.^[1] This interaction is the mechanistic basis for highly successful drugs

like Letrozole and Anastrozole used in the treatment of hormone-responsive breast cancer. The presence of the benzoic acid group provides a versatile handle for chemical modification, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies. Derivatives and hybrids of this core structure have demonstrated significant potential as anticancer and antioxidant agents.[1][2]

Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The key identifiers and computed physicochemical properties for **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid** are summarized below.

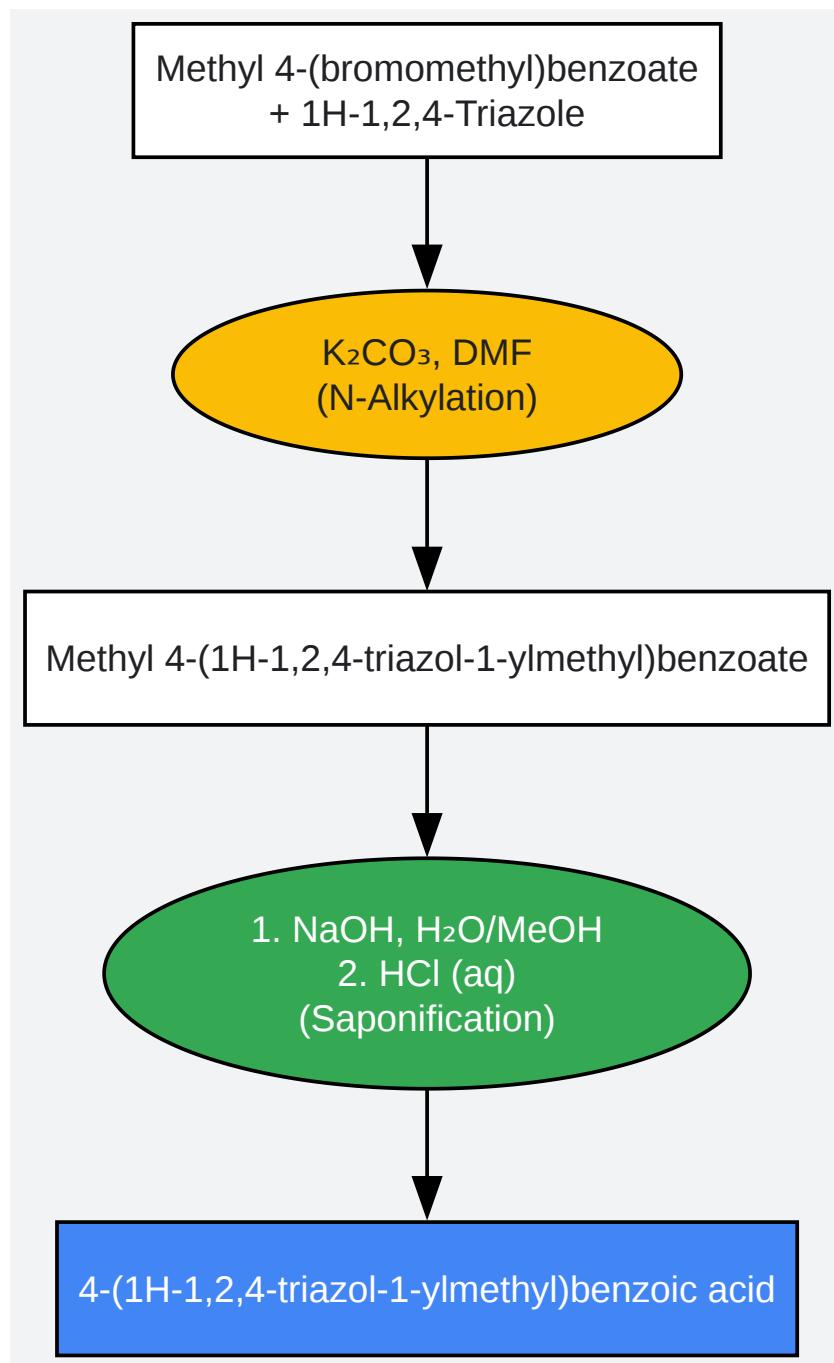
Nomenclature and Identifiers

Identifier	Value	Source
IUPAC Name	4-(1,2,4-triazol-1-ylmethyl)benzoic acid	PubChem[3]
Molecular Formula	C ₁₀ H ₉ N ₃ O ₂	PubChem[3]
Molecular Weight	203.20 g/mol	PubChem[3]
CAS Number	160388-54-5	PubChem[3]
PubChem CID	3159714	PubChem[3]

Physicochemical Data (Computed)

Property	Value	Unit
XLogP3	0.4	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	4	
Rotatable Bond Count	3	
Topological Polar Surface Area	68 Å ²	
Heavy Atom Count	15	

Data sourced from PubChem (CID 3159714).^[3]



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Caption: General synthetic pathway for the target molecule.

Spectroscopic Characterization

Structural confirmation relies on standard analytical techniques. For structurally related compounds, characteristic signals are observed: [1]

- ^1H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments.
 - Benzoic Acid Protons: Two doublets in the aromatic region (typically δ 7.5-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
 - Methylene Protons (-CH₂-): A sharp singlet around δ 5.5 ppm.
 - Triazole Protons: Two singlets in the downfield region (typically δ 8.0-8.6 ppm).
 - Carboxylic Acid Proton (-COOH): A broad singlet, often above δ 12 ppm, which is exchangeable with D₂O.
- ^{13}C NMR: Key signals would include the carboxyl carbon (~167 ppm), the carbons of the benzene ring, the methylene linker carbon (~52 ppm), and the two distinct carbons of the triazole ring.
- Mass Spectrometry (MS): Electrospray ionization (ESI) would readily show the protonated molecular ion [M+H]⁺ at m/z 204.07.

Mechanism of Action and Therapeutic Applications

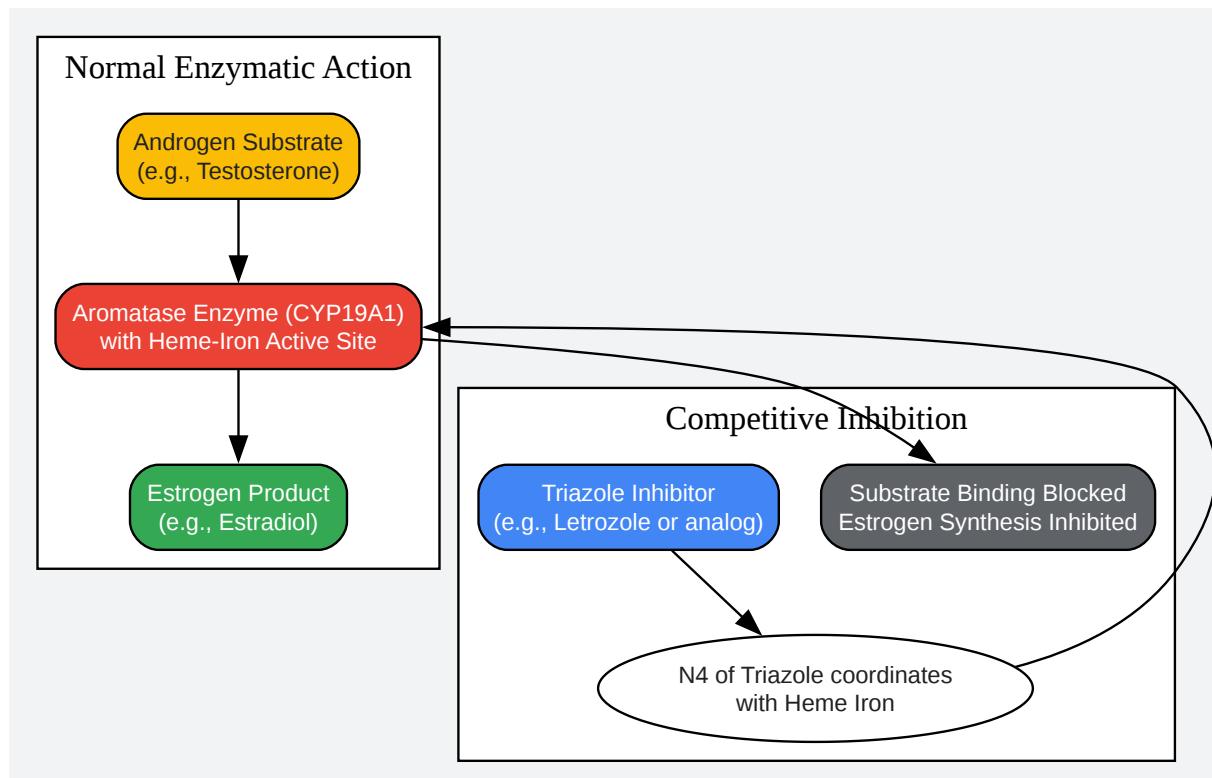
The primary therapeutic rationale for developing molecules based on this scaffold is the inhibition of the aromatase enzyme (CYP19A1), a critical target in oncology.

Aromatase Inhibition

Aromatase is a cytochrome P450 enzyme responsible for the final and rate-limiting step of estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone). In postmenopausal women, the primary source of estrogen is the aromatization of androgens in peripheral tissues. Many breast cancers are hormone receptor-positive, meaning their growth is fueled by estrogen.

Non-steroidal aromatase inhibitors function as reversible competitive inhibitors. The nitrogen atoms (specifically N4) of the triazole ring coordinate to the iron atom at the center of the

enzyme's heme group. This interaction occupies the active site, preventing the natural androgen substrate from binding and thereby halting estrogen production. [4]



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Caption: Mechanism of competitive aromatase inhibition by a triazole-based drug.

Anticancer and Antioxidant Research

Recent studies have focused on synthesizing hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid to explore their broader therapeutic potential.

- Anticancer Activity: A series of novel hybrids were synthesized and evaluated for their in-vitro cytotoxicity against human breast (MCF-7) and colon (HCT-116) cancer cell lines. [1] [5] Several compounds exhibited potent inhibitory activities, with IC_{50} values comparable to or better than the reference drug doxorubicin. [6] Mechanistic studies revealed that the most potent compounds induced apoptosis in cancer cells while showing significantly lower cytotoxicity toward normal human cells, indicating a favorable selectivity profile. [1][5]
- Antioxidant Screening: The same series of triazole benzoic acid hybrids were also screened for their antioxidant capacity using DPPH, ABTS, and FRAP assays. [2] Many of the compounds demonstrated notable radical scavenging activity, suggesting that this chemical scaffold may also be useful for developing agents to combat oxidative stress-related pathologies. [2]

Self-Validating Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a self-validating system for assessing the cytotoxic effects of synthesized compounds on cancer cell lines. The inclusion of positive and negative controls ensures the integrity of the results.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a test compound derived from the **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid** scaffold.

Materials:

- Cancer cell line (e.g., MCF-7)
- Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Test compound stock solution (e.g., 10 mM in DMSO)
- Doxorubicin (Positive Control)
- Vehicle (0.1% DMSO in medium, Negative Control)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- 96-well flat-bottom plates
- Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Methodology:

- Cell Seeding:
 - Trypsinize and count logarithmically growing cells.
 - Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
 - Leave the peripheral wells filled with sterile PBS to minimize evaporation effects.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in complete medium. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.
 - Prepare the negative control (vehicle only).
 - Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective treatments to each well (in triplicate).
 - Incubate for 48-72 hours.
- MTT Addition and Incubation:
 - After the treatment period, remove the medium.
 - Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
 - Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

- Formazan Solubilization:
 - Carefully remove the MTT-containing medium without disturbing the formazan crystals.
 - Add 100 μ L of DMSO to each well to dissolve the crystals.
 - Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control:
 - $$\% \text{ Viability} = (\text{Abs}_{\text{treated}} / \text{Abs}_{\text{control}}) * 100$$
 - Plot the % Viability against the log of the compound concentration.
 - Use non-linear regression (log(inhibitor) vs. response) to calculate the IC_{50} value.

Self-Validation Checks:

- Positive Control: Doxorubicin should yield a dose-dependent decrease in viability with an IC_{50} in the expected range for the cell line used.
- Negative Control: Wells with vehicle (0.1% DMSO) should show ~100% viability.
- Microscopic Examination: Before adding MTT, visually confirm cell morphology changes (e.g., rounding, detachment) in treated wells compared to controls.

Conclusion

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is more than a simple chemical intermediate; it is a validated and highly versatile scaffold for the rational design of targeted therapeutics. Its synthetic accessibility, combined with the proven pharmacological activity of the 1,2,4-triazole ring in enzyme inhibition, makes it a molecule of profound interest. Future research will likely focus on creating more complex hybrids to develop multi-target agents for diseases like cancer,

where modulating multiple pathways can lead to more effective and durable therapeutic outcomes.

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